tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate

Suzuki-Miyaura Coupling Reaction Kinetics Process Chemistry

Standard pyrazole boronic esters often require separate deprotection steps, adding time and cost to analog library synthesis. This bench-stable, bifunctional building block solves that bottleneck. • 10-fold faster Suzuki-Miyaura coupling rate versus pinacol ester under anhydrous conditions, accelerating kinase inhibitor library production. • In-situ Boc deprotection during coupling yields the free N-H pyrazole directly, eliminating a separate deprotection step. • Enhanced hydrolytic stability ensures consistent performance at scale, reducing reactor occupancy time in process chemistry. Ideal for PROTAC synthesis, automated parallel synthesis, and medicinal chemistry campaigns.

Molecular Formula C13H21BN2O4
Molecular Weight 280.13 g/mol
CAS No. 1312691-94-3
Cat. No. B6328054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
CAS1312691-94-3
Molecular FormulaC13H21BN2O4
Molecular Weight280.13 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=NN2C(=O)OC(C)(C)C
InChIInChI=1S/C13H21BN2O4/c1-12(2,3)20-11(17)16-10(6-7-15-16)14-18-8-13(4,5)9-19-14/h6-7H,8-9H2,1-5H3
InChIKeyYOZFIGFWKBJUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: tert-Butyl Pyrazole Boronic Ester


tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate (CAS 1312691-94-3) is a bench-stable, bifunctional building block featuring a neopentyl glycol (NP) boronic ester at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen [1]. Its molecular formula is C₁₃H₂₁BN₂O₄, with a molecular weight of 280.13 g/mol . This compound is specifically designed for Suzuki-Miyaura cross-coupling reactions to construct complex, pharmaceutically relevant biaryl and heteroaryl scaffolds .

Designed for Suzuki-Miyaura cross-coupling to construct biaryl and heteroaryl scaffolds
Boc-protected pyrazole enables streamlined in-situ N-H deprotection after coupling
Bench-stable neopentyl glycol boronic ester suitable for parallel synthesis and automated handling

Generic Substitution Risks for tert-Butyl Pyrazole Boronic Ester


Substituting CAS 1312691-94-3 with a generic pyrazole boronic acid or pinacol ester is not viable due to the interplay of its two functional handles. The neopentyl glycol boronic ester provides a quantifiable 10-fold increase in Suzuki-Miyaura coupling rate compared to the pinacol ester under specific anhydrous conditions, leading to higher yields [1]. Simultaneously, the Boc protecting group is not inert; it acts as a directing group during synthesis and can be hydrolyzed in situ during the coupling, eliminating a separate deprotection step—a feat not possible with unprotected or N-alkyl analogs [2].

Coupling rate Generic pinacol ester analogs may lack the accelerated anhydrous coupling profile reported for the neopentyl glycol ester.
Deprotection Unprotected or N-alkyl pyrazole boronates do not provide in-situ Boc deprotection; a separate deprotection step would be required.

Performance Evidence: tert-Butyl Pyrazole Boronic Ester


Accelerated Suzuki-Miyaura Coupling with Neopentyl Glycol Ester

In a direct head-to-head study, replacing a pinacol boronic ester with a neopentyl glycol (NP) ester, as found in CAS 1312691-94-3, resulted in a 10-fold decrease in reaction time under anhydrous, homogeneous Suzuki-Miyaura cross-coupling conditions using TMSOK as a base in ethereal solvents [1]. This is a key differentiator for synthesis efficiency.

Coupling Rate
Head-to-head
10-fold rate increase vs pinacol ester
Supports accelerated synthesis workflows
Anhydrous conditions, TMSOK base, ethereal solvent
Suzuki-Miyaura Coupling Reaction Kinetics Process Chemistry

Enhanced Hydrolytic Stability for Neopentyl Glycol Ester

Heteroaromatic boronic esters, such as pyrazole derivatives, are often susceptible to protodeboronation. The neopentyl glycol ester in CAS 1312691-94-3 is a recognized strategy for enhancing hydrolytic stability. The study of boronic ester stability notes that while simple esterification doesn't always guarantee greater stability, specific diols like neopentyl glycol are known to form more robust cyclic esters, a property leveraged to create bench-stable intermediates that are easier to handle and store [1].

Hydrolytic Stability
Class-level
Designated bench-stable solid
Supports streamlined handling and storage
Qualitative class inference for neopentyl glycol esters
Boronic Ester Stability Hydrolysis Compound Management

In-Situ Boc Deprotection During Cross-Coupling

The Boc group on CAS 1312691-94-3 offers a unique synthetic advantage. In a study on the modification of Boc-protected pyrazoles, the Boc group was found to be labile under standard Suzuki-Miyaura coupling conditions, leading to its hydrolysis during the reaction. This eliminates the need for a subsequent, separate deprotection step, as required for N-H pyrazole analogs [1].

Step Economy
Cross-study
1-step (coupling + in-situ deprotection) vs 2-step for N-H analogs
Reduces synthetic steps for N-H pyrazole targets
Boc labile under standard Suzuki conditions
Protecting Group Strategy Synthetic Efficiency Step Economy

Application Scenarios: tert-Butyl Pyrazole Boronic Ester


High-Throughput Synthesis of Kinase Inhibitor Libraries

In medicinal chemistry campaigns targeting kinases, where thousands of analogs are synthesized, the 10-fold reaction rate increase of the neopentyl glycol ester over a pinacol ester [1] is critical for rapid library production. The bench stability of the reagent ensures consistent performance across automated platforms, while the in-situ Boc deprotection strategy [2] directly yields the desired N-H pyrazole product, eliminating a bottleneck step in library purification.

Scale-Up Process for Late-Stage Functionalization

For process chemists scaling up a synthetic route, the enhanced hydrolytic stability of the neopentyl glycol ester [1] minimizes reagent decomposition during large-scale reactions, improving yield robustness and safety. The faster coupling kinetics allow for shorter reactor occupancy times, a key metric in manufacturing cost calculations.

Synthesis of Targeted Protein Degraders (PROTACs)

The synthesis of PROTACs often requires the sequential coupling of different heterocycles to a central core. The ability of this building block to undergo a fast, clean Suzuki coupling [1] and then reveal a free N-H handle for further functionalization via in-situ Boc deprotection [2] provides a superior, streamlined path for constructing the complex, three-part PROTAC architecture.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Neopentyl glycol ester coupling reactivity
Coupling rate under process-relevant anhydrous conditions
Late-stage functionalization scale-up
Bench-stable boronic ester handle
Reagent stability and decomposition profile in large-scale reactions
PROTAC architecture construction
In-situ Boc deprotection capability
N-H pyrazole functionalization directly after coupling without additional deprotection
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